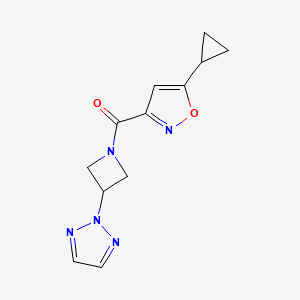

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Description

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone features a unique heterocyclic architecture combining a 1,2,3-triazole, azetidine (a strained four-membered nitrogen ring), and a 5-cyclopropyl-substituted isoxazole linked via a methanone group. The azetidine ring introduces conformational rigidity, while the cyclopropyl group on the isoxazole may enhance metabolic stability and lipophilicity compared to bulkier substituents.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c18-12(10-5-11(19-15-10)8-1-2-8)16-6-9(7-16)17-13-3-4-14-17/h3-5,8-9H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDWMTCPVTURTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves multiple steps, starting with the formation of the triazole and isoxazole rings. One common method for synthesizing triazoles is the 1,3-dipolar cycloaddition of azides with alkynes, often referred to as "click chemistry" . This reaction is usually catalyzed by copper(I) salts and can be performed under mild conditions in aqueous or organic solvents.

For the isoxazole ring, a common synthetic route involves the cyclization of β-keto nitriles with hydroxylamine . The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The triazole and isoxazole rings can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.

Reduction: The compound can be reduced using hydrogenation catalysts to yield partially or fully saturated derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate enzyme activity . The isoxazole ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Bioactivity

The compound’s structural analogs from the literature (e.g., ) share core heterocyclic motifs but differ in ring systems, substituents, and linker groups. Key comparisons include:

Note: Direct biological data for the target compound is unavailable in the provided evidence. Hypothetical activity is inferred from structural analogs.

- The regiospecific 1,4-substitution (as in ’s copper-catalyzed synthesis) may enhance binding specificity .

- Azetidine vs.

- Cyclopropyl vs. Phenyl/Methyl Groups : The cyclopropyl substituent on the isoxazole likely increases metabolic stability compared to phenyl or methyl groups in analogs like 9b or 12a, which may be prone to oxidative metabolism .

Structure-Activity Relationship (SAR) Insights

- Antitumor Potential: Analogs like 12a (IC50 = 1.19 µM against HepG2) suggest that triazole-thiazole hybrids exhibit potent activity. The target compound’s azetidine-isoxazole framework could further optimize potency by balancing lipophilicity (cyclopropyl) and polar surface area (azetidine) .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The azetidine’s polarity may counteract the hydrophobicity of the cyclopropyl group, but its strained ring could limit aqueous solubility compared to less rigid analogs.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone represents a novel class of triazole-containing compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Azetidine ring : A four-membered cyclic amine that contributes to the compound's reactivity.

- Triazole moiety : Known for its biological significance and ability to form hydrogen bonds with various biomolecules.

- Cyclopropylisoxazole group : This component enhances the compound's pharmacological profile.

The molecular formula is , with a molecular weight of approximately 256.30 g/mol.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 0.43 µM against HCT116 cancer cells for a related triazole derivative, demonstrating its potency compared to traditional chemotherapeutics .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole derivative 1 | HCT116 | 0.43 | Induces apoptosis |

| Triazole derivative 2 | MCF-7 | 4.76 | Inhibits migration |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. They can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

Anti-inflammatory Effects

Preliminary studies suggest that triazole derivatives may possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in tissues.

The biological activity of This compound is hypothesized to involve:

- Interaction with Biological Targets : The triazole ring can form hydrogen bonds with enzymes or receptors, altering their activity.

- Induction of Apoptosis : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

Case Studies

Several studies have explored the efficacy of triazole-containing compounds in preclinical models:

- Study on HCT116 Cells : A related triazole compound exhibited significant cytotoxicity, with mechanisms involving ROS generation and caspase activation leading to apoptosis .

- Antimicrobial Evaluation : A series of triazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.